molecular formula C11H10OS2 B8518601 5-(5-Methyl-thiophen-2-ylmethyl)-thiophene-2-carbaldehyde

5-(5-Methyl-thiophen-2-ylmethyl)-thiophene-2-carbaldehyde

Cat. No. B8518601
M. Wt: 222.3 g/mol
InChI Key: UMWWADITUFOIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methyl-thiophen-2-ylmethyl)-thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10OS2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Methyl-thiophen-2-ylmethyl)-thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Methyl-thiophen-2-ylmethyl)-thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(5-Methyl-thiophen-2-ylmethyl)-thiophene-2-carbaldehyde

Molecular Formula

C11H10OS2

Molecular Weight

222.3 g/mol

IUPAC Name

5-[(5-methylthiophen-2-yl)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H10OS2/c1-8-2-3-9(13-8)6-10-4-5-11(7-12)14-10/h2-5,7H,6H2,1H3

InChI Key

UMWWADITUFOIII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CC2=CC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium iodide (6.4 g, 42.6 mmol) and trimethylsilyl chloride (4.6 g, 42.6 mmol) were suspended in acetonitrile (100 mL) on an ice bath, and (5-[1,3]dioxolane-2-ylthiophen-2-yl)-(5-methyl-thiophen-2-yl)-methanol described in Preparation Example 65 (2.0 g, 7.09 mmol) was added dropwise. After dropwise addition was completed, the reaction solution was gradually allowed to room temperature. A solution obtained by dissolving an aqueous solution of 2N sodium hydroxide (10.6 mL) and sodium thiosulfate pentahydrate (530 mg, 2.13 mmol) in water (5 mL) was added to the reaction solution that had been cooled on an ice bath, and the solution was stirred. Water and ethyl acetate were added to the reaction solution, which was then partitioned, and the organic layer was concetrated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (790 mg, 3.56 mmol, 50.2%) was obtained as a brown oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
(5-[1,3]dioxolane-2-ylthiophen-2-yl)-(5-methyl-thiophen-2-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 65
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10.6 mL
Type
reactant
Reaction Step Four
Quantity
530 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50.2%

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